

An In-Depth Technical Review of Pifazin (Pifarnine)

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Compound of Interest

Compound Name: Pifazin

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive review of the available scientific literature on **Pifazin**, also known as Pifarnine. It is intended for informational purposes for a scientific audience. The information presented here is based on limited and dated sources, and a thorough investigation into the compound's development history and potential proprietary data would be necessary for a complete understanding.

Introduction

Pifazin (Pifarnine) is a chemical compound that has been investigated for its potential therapeutic effects on the gastrointestinal system. Early research, primarily conducted in the late 1970s, identified **Pifazin** as an agent with gastric anti-secretory and cytoprotective properties. This review aims to synthesize the available data on **Pifazin**, focusing on its mechanism of action, experimental data, and the signaling pathways potentially involved in its physiological effects. However, it is crucial to note that the available literature on **Pifazin** is sparse and largely originates from preliminary studies.

Chemical and Physical Properties

Based on available data, the fundamental properties of **Pifazin** are summarized below.

Property	Value
IUPAC Name	1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine
Molecular Formula	C27H40N2O2
Molecular Weight	424.6 g/mol
Synonyms	Pifarnine, U-27

Pharmacological Profile

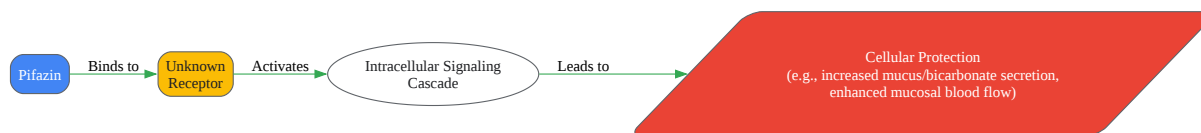
Mechanism of Action

The precise mechanism of action for **Pifazin** has not been fully elucidated in the available scientific literature. Early studies suggest a dual role in the gastrointestinal tract:

- **Gastric Anti-Secretory Effects:** **Pifazin** has been shown to reduce the secretion of gastric acid. However, the specific molecular targets and signaling pathways responsible for this inhibition remain undefined. It is unclear whether **Pifazin** acts on histamine H2 receptors, proton pumps, or other regulatory pathways involved in acid secretion.
- **Cytoprotective Effects:** **Pifazin** has demonstrated a protective effect on the gastric mucosa, independent of its anti-secretory action. One study has suggested that this cytoprotection is not mediated by endogenous prostaglandins, which distinguishes it from many other gastroprotective agents. The alternative pathways for this protective effect have not been identified.

Signaling Pathways

Due to the limited research, the specific signaling pathways modulated by **Pifazin** are unknown. A hypothetical pathway for its cytoprotective action, independent of prostaglandins, is presented below. This diagram is speculative and intended to guide future research.



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Caption: Hypothetical signaling pathway for **Pifazin**'s cytoprotective effects.

Experimental Data

The quantitative data on **Pifazin**'s efficacy and potency are not available in the reviewed literature. No information on IC₅₀, K_i, or EC₅₀ values, nor detailed pharmacokinetic and pharmacodynamic data, has been publicly reported.

Preclinical Studies

Information on specific preclinical models and detailed experimental protocols is scarce. The available abstracts refer to studies on gastric ulcerations in rats, but do not provide specifics on the models used (e.g., ethanol-induced, stress-induced), the dosages administered, or the detailed methodologies for assessing outcomes.

Clinical Studies

A preliminary clinical study on the gastric anti-secretory activity of **Pifazin** has been mentioned in the literature.^[1] This study reportedly involved patients with various gastrointestinal conditions, including:

- Enteritis
- Peptic esophagitis
- Gastritis
- Jejunal diseases

- Peptic ulcer

However, the results of this study, including quantitative measures of efficacy, patient demographics, dosing regimens, and statistical analyses, are not available in the public domain.

Discussion and Future Directions

The existing body of literature on **Pifazin** (Pifarnine) is insufficient to form a comprehensive understanding of its therapeutic potential. The early indications of gastric anti-secretory and cytoprotective effects are intriguing, particularly the suggestion of a prostaglandin-independent mechanism of cytoprotection. However, the lack of follow-up research for several decades suggests that the development of **Pifazin** may have been discontinued.

For researchers interested in revisiting this compound, the following areas would be critical to investigate:

- **Target Identification:** Elucidating the molecular target(s) of **Pifazin** is paramount to understanding its mechanism of action.
- **In Vitro and In Vivo Pharmacology:** Comprehensive studies are needed to determine the potency, efficacy, and pharmacokinetic/pharmacodynamic profile of **Pifazin**.
- **Signaling Pathway Analysis:** Modern molecular biology techniques could be employed to identify the intracellular signaling cascades affected by **Pifazin**.
- **Historical Data Retrieval:** A thorough search for any unpublished data or internal reports from the original developers could provide invaluable information.

Conclusion

Pifazin (Pifarnine) represents a historical footnote in gastrointestinal pharmacology. While early research hinted at a novel mechanism of gastric protection, the lack of subsequent investigation has left significant gaps in our knowledge. Without further, in-depth research, the full potential of **Pifazin** as a therapeutic agent remains unknown. The information presented in this guide, based on the limited available data, should serve as a starting point for any future investigations into this compound.

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References

- 1. [Gastric anti-secretory activity of pifarnine. Preliminary clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
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